N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
Properties
Molecular Formula |
C19H21Cl2N3O3S |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H21Cl2N3O3S/c1-14(25)22-17-4-6-18(7-5-17)28(26,27)24-10-8-23(9-11-24)13-15-2-3-16(20)12-19(15)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
InChI Key |
ALXPAJFAGNPOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine
Piperazine undergoes N-alkylation with 2,4-dichlorobenzyl chloride under biphasic conditions. A representative protocol derived from analogous syntheses involves:
Reaction Conditions
-
Solvent: Toluene/DMF (3:1 v/v)
-
Base: Potassium carbonate (3.0 equiv)
-
Temperature: 60°C, 12 hours
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the benzyl chloride attacks the less hindered nitrogen of piperazine. Steric effects from the dichlorophenyl group necessitate prolonged heating to achieve complete conversion.
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (4:1). Key analytical data:
-
1H NMR (DMSO-d6): δ 3.15–3.45 (m, 8H, piperazine), 4.22 (s, 2H, –CH2–), 7.28–7.55 (m, 3H, ArH)
Sulfonylation of 4-Aminophenyl Acetamide
Sulfonyl Chloride Formation
4-Aminophenyl acetamide is converted to the sulfonyl chloride intermediate using chlorosulfonic acid:
Procedure
-
Add chlorosulfonic acid (2.5 equiv) dropwise to 4-aminoacetamide in dichloromethane at 0°C
-
Stir for 4 hours at room temperature
Safety Note
Exothermic reaction requires strict temperature control to avoid decomposition.
Coupling with Piperazine Derivative
The sulfonyl chloride reacts with 1-(2,4-dichlorobenzyl)piperazine under Schotten-Baumann conditions:
Optimized Parameters
-
Solvent: THF/water (2:1)
-
Base: Triethylamine (2.2 equiv)
-
Temperature: 0°C → room temperature, 6 hours
Final Acetylation and Workup
Protection-Deprotection Strategy
While the acetamide group is typically introduced early, late-stage acetylation ensures regioselectivity:
Acetylation Protocol
-
Treat 4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}aniline with acetic anhydride (1.1 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: Dichloromethane, 25°C, 2 hours
Comparative Analysis of Synthetic Routes
Scale-Up Considerations and Industrial Relevance
Solvent Selection
Catalytic Improvements
Analytical Characterization Benchmarks
Spectroscopic Data
-
FT-IR (KBr): 1654 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (S=O)
-
13C NMR (CDCl3): δ 169.8 (CO), 135.2–128.4 (Ar–Cl), 53.1–46.8 (piperazine)
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves complex organic reactions that yield a compound with a unique sulfonamide structure. The compound can be synthesized through the reaction of 2,4-dichlorobenzylpiperazine with appropriate sulfonyl and acetamide derivatives.
Research has demonstrated that this compound exhibits various biological activities:
Anticonvulsant Activity
Studies have shown that derivatives of piperazine compounds possess anticonvulsant properties. For instance, related compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating significant activity against seizures in animal models . The structure-activity relationship (SAR) suggests that modifications in the piperazine moiety can enhance anticonvulsant efficacy.
| Compound | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | TD50 NT (mg/kg) | Protective Index |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Valproic Acid | 485 | 646 | 784 | 1.6 |
| Phenytoin | 28.10 | >500 | >100 | >3.6 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Pharmaceutical Applications
This compound is being explored for its potential use in treating various neurological disorders due to its ability to modulate neurotransmitter systems and exert neuroprotective effects.
Case Study 1: Anticonvulsant Evaluation
In a study assessing the anticonvulsant activity of related compounds, several derivatives were synthesized and tested in animal models. The findings indicated that modifications to the piperazine ring significantly influenced the anticonvulsant efficacy, with some compounds showing promising results in reducing seizure frequency .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial properties of sulfonamide derivatives similar to this compound against various bacterial strains. Results showed that certain derivatives exhibited strong inhibitory effects against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.
Comparison with Similar Compounds
Key Observations :
- Pharmacological Specificity: Compound 35 (methyl-substituted) exhibits analgesic activity, while the 2,4-dichlorobenzyl variant may target inflammatory pain pathways due to its structural similarity to known anti-hypernociceptive agents .
- Receptor Binding : The 2,3-dichlorophenyl analogue () shows selective dopamine D3 receptor binding, suggesting that halogen positioning critically influences receptor selectivity .
Physicochemical Properties
A comparison of key physicochemical parameters:
| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| N-(4-{[4-(2,4-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide | 484.3 | 3.5 | 0.02 |
| N-[4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl]acetamide (Compound 35) | 323.4 | 2.1 | 1.2 |
| N-(4-{[4-(3-Nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide | 432.4 | 2.8 | 0.1 |
| N-(4-{[4-(Benzylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide | 437.5 | 2.8 | 0.07 |
Analysis :
- The target compound’s higher molecular weight and logP correlate with reduced aqueous solubility, a common trade-off for CNS-targeted drugs.
- Nitro- and benzylsulfonyl-substituted analogues exhibit moderate solubility due to polar functional groups, whereas methyl derivatives are more soluble .
Biological Activity
N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, a compound with the chemical formula C18H19Cl2N3O3S, has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a sulfonamide and an acetamide group. The presence of dichlorobenzyl enhances its lipophilicity, which is crucial for its biological activity. The structure can be represented as follows:
- Chemical Formula : C18H19Cl2N3O3S
- Molecular Weight : 396.33 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, research on related piperazine derivatives has shown cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon cancers (HCT-116) through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Cytotoxicity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC3 | 15 | Apoptosis |
| Compound B | MCF-7 | 20 | Cell Cycle Arrest |
| This compound | HCT-116 | 18 | Apoptosis |
Anticonvulsant Activity
Piperazine derivatives have also been evaluated for their anticonvulsant properties. Studies suggest that modifications in the piperazine structure can enhance anticonvulsant activity in animal models of epilepsy. For example, certain derivatives demonstrated effectiveness in the maximal electroshock (MES) test, indicating potential therapeutic applications in seizure disorders .
The primary mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound is believed to trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases and upregulating pro-apoptotic proteins such as p53.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Antagonism of Neurotransmitter Receptors : Similar compounds have shown activity as antagonists at certain neurotransmitter receptors, contributing to their anticonvulsant effects.
Case Studies and Research Findings
A notable study investigated the effects of various piperazine derivatives on prostate cancer cells. The results showed that compounds with structural similarities to this compound exhibited selective cytotoxicity and induced apoptosis more effectively than others tested .
Another research effort focused on the synthesis and evaluation of these compounds for their anticonvulsant properties. It was found that modifications in the side chains significantly impacted their efficacy against seizures in animal models, suggesting that further structural optimization could enhance therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
